molecular formula C16H25F6N3PRu B1591132 Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate CAS No. 99604-67-8

Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate

Cat. No. B1591132
CAS RN: 99604-67-8
M. Wt: 505.4 g/mol
InChI Key: IYEMDYLFXFMECZ-UHFFFAOYSA-N
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Description

Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate is a useful research compound. Its molecular formula is C16H25F6N3PRu and its molecular weight is 505.4 g/mol. The purity is usually 95%.
The exact mass of the compound Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

Ruthenium complexes involving acetonitrile and pentamethylcyclopenta-1,3-diene have been explored for their catalytic properties. For instance, they act as efficient catalysts in the total deoxygenation of 1,2-hexanediol and glycerol, highlighting their potential in hydrogenation reactions and in the production of alcohols and hydrocarbons from bio-derived feedstocks (Thibault et al., 2011). Furthermore, these complexes have demonstrated capability in the carbonylation and cyclization of vinyl−olefin complexes, showcasing their utility in organic synthesis (Older and Stryker, 2000).

Synthesis and Structural Studies

The synthesis and structural elucidation of these ruthenium complexes are crucial for understanding their reactivity and potential applications. For example, the reaction of these complexes with various ligands has been studied to determine bonding modes, which are essential for catalytic activity and specificity (Fish et al., 1991). Additionally, investigations into their reaction with tetrahalogenomethanes have provided insights into addition-cyclization processes, relevant for synthesizing cyclic organic compounds (Grigg et al., 1987).

Ligand Behavior and Complex Stability

Studies on the interaction of these ruthenium complexes with different ligands reveal significant aspects of their stability and reactivity. For instance, the formation and characterization of pentamethylcyclopentadienyl ruthenium(II) complexes with para-substituted N-(pyrid-2-ylmethylene)-phenylamine ligands offer valuable information on the electronic and structural features influencing their catalytic properties (Singh et al., 2005).

properties

CAS RN

99604-67-8

Product Name

Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate

Molecular Formula

C16H25F6N3PRu

Molecular Weight

505.4 g/mol

IUPAC Name

acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate

InChI

InChI=1S/C10H16.3C2H3N.F6P.Ru/c1-6-7(2)9(4)10(5)8(6)3;3*1-2-3;1-7(2,3,4,5)6;/h6H,1-5H3;3*1H3;;/q;;;;-1;+1

InChI Key

IYEMDYLFXFMECZ-UHFFFAOYSA-N

SMILES

CC#N.CC#N.CC#N.CC1C(=C(C(=C1C)C)C)C.F[P-](F)(F)(F)(F)F.[Ru+]

Canonical SMILES

CC#N.CC#N.CC#N.CC1C(=C(C(=C1C)C)C)C.F[P-](F)(F)(F)(F)F.[Ru+]

Pictograms

Irritant

Origin of Product

United States

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